molecular formula C20H32O5 B10761402 Dinoprostone CAS No. 22230-04-2

Dinoprostone

Cat. No.: B10761402
CAS No.: 22230-04-2
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dinoprostone can be synthesized through various chemical routes. One common method involves the conversion of arachidonic acid to prostaglandin H2 via the cyclooxygenase pathway, followed by the reduction of prostaglandin H2 to prostaglandin E2 (this compound) using specific enzymes .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions starting from arachidonic acid. The process involves the use of cyclooxygenase enzymes to convert arachidonic acid to prostaglandin H2, which is then reduced to this compound. The reaction conditions typically include controlled temperatures and pH levels to ensure optimal enzyme activity .

Chemical Reactions Analysis

Types of Reactions: Dinoprostone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives, which can have different biological activities and therapeutic applications .

Scientific Research Applications

Dinoprostone has a wide range of scientific research applications:

Mechanism of Action

Dinoprostone exerts its effects by binding to specific prostaglandin receptors on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. In the context of labor induction, this compound stimulates the myometrium of the gravid uterus to contract, mimicking the natural contractions seen during labor . It also promotes cervical ripening by increasing the production of inflammatory mediators and remodeling the cervical extracellular matrix .

Comparison with Similar Compounds

    Misoprostol: Used for labor induction and the prevention of gastric ulcers.

    Carboprost: Primarily used for the treatment of postpartum hemorrhage.

Uniqueness of Dinoprostone: this compound’s unique properties include its natural occurrence in the body and its specific role in labor induction and cervical ripening. Its controlled release formulations, such as vaginal inserts and gels, provide sustained and predictable therapeutic effects, making it a valuable option in obstetric practice .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Record name prostaglandin E2
Source Wikipedia
URL https://en.wikipedia.org/wiki/Prostaglandin_E2
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022947, DTXSID00859353
Record name Dinoprostone
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Record name (+/-)-Prostaglandin E2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin E2
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Mechanism of Action

Dinoprostone administered intravaginally stimulates the myometrium of the gravid uterus to contract in a manner that is similar to the contractions seen in the term uterus during labor, resulting in the evacuation of the products of conception from the uterus. It is believed that dinoprostone exerts its uterine effects via direct myometrial stimulation, but the exact mechanism of action is unkown. Other suggested mechanisms include the regulation of cellular membrane calcium transport and of intracellular concentrations of cyclic 3',5'-adenosine monophosphate. Dinoprostone also appears to produce local cervical effects including softening, effacement, and dilation. The exact mechanism of action for this effect is also unknown, but it has been suggested that this effect may be associated with collagen degradation caused by secretion of the enzyme collagenase as a partial response to locally administered dinoprostone.
Record name Dinoprostone
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CAS No.

363-24-6, 22230-04-2
Record name Prostaglandin E2
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Record name Dinoprostone [USAN:USP:INN:BAN:JAN]
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Record name DINOPROSTONE
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Melting Point

67 °C
Record name Dinoprostone
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Record name Prostaglandin E2
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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